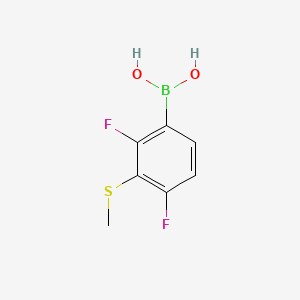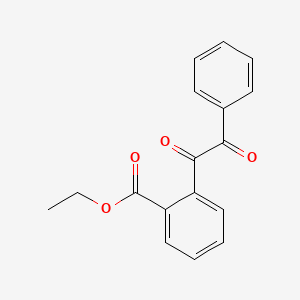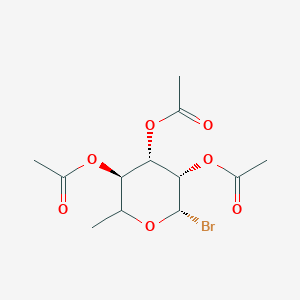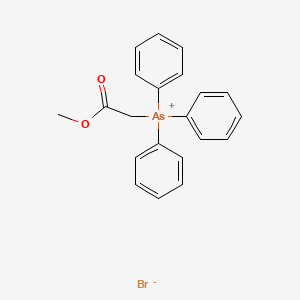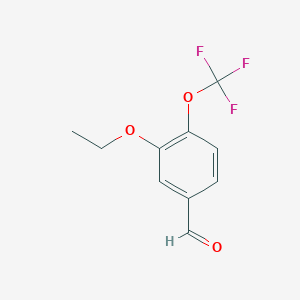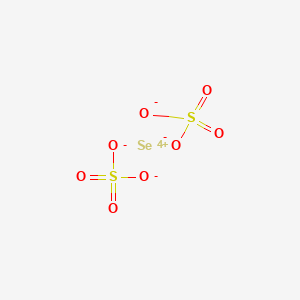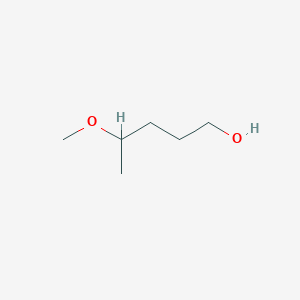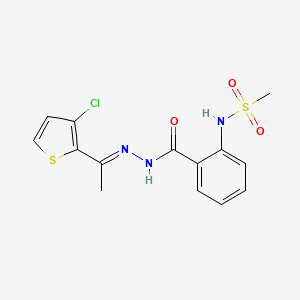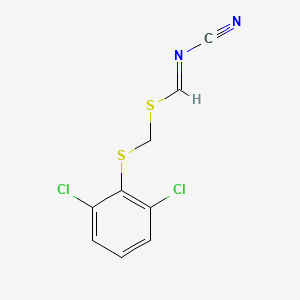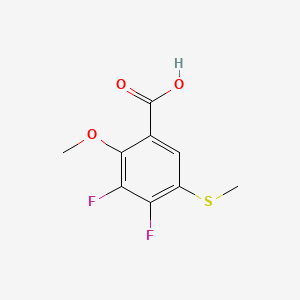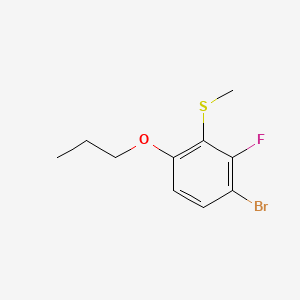
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of bromine, fluorine, and propoxy groups attached to a phenyl ring, along with a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenyl compound, followed by the introduction of a propoxy group through nucleophilic substitution. The final step involves the addition of a methylsulfane group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to handle the bromination, fluorination, and sulfane addition steps efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The propoxy and methylsulfane groups may contribute to its overall stability and solubility, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane
- (3-Bromo-2-fluoro-6-ethoxyphenyl)(methyl)sulfane
- (3-Bromo-2-fluoro-6-butoxyphenyl)(methyl)sulfane
Uniqueness
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane is unique due to its specific combination of bromine, fluorine, and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Eigenschaften
Molekularformel |
C10H12BrFOS |
|---|---|
Molekulargewicht |
279.17 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-3-methylsulfanyl-4-propoxybenzene |
InChI |
InChI=1S/C10H12BrFOS/c1-3-6-13-8-5-4-7(11)9(12)10(8)14-2/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
JZVKAXVXAIUECA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


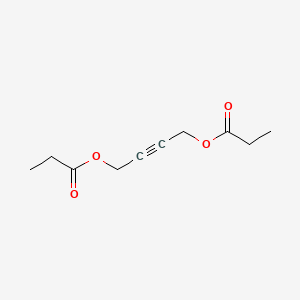

![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
